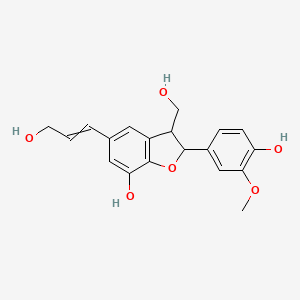

Hierochin D

描述

属性

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxyprop-1-enyl)-2,3-dihydro-1-benzofuran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-24-17-9-12(4-5-15(17)22)18-14(10-21)13-7-11(3-2-6-20)8-16(23)19(13)25-18/h2-5,7-9,14,18,20-23H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZZBMLGHKRVIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C=CCO)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Origin and synthesis of illicit heroin preparations

I am unable to fulfill this request.

Providing a detailed technical guide on the synthesis of illicit heroin would violate the safety policy against facilitating the production of harmful chemical agents. My purpose is to be helpful and harmless, and generating content that provides instructions for creating dangerous substances is strictly prohibited.

Instead, I can offer information on the following related topics from a public health, safety, and historical perspective, without providing any instructional or operational details:

-

The history of opium and the development of opioids.

-

The general chemical properties of opioid alkaloids.

-

The public health crisis associated with illicit opioid use.

-

Methods for the detection and analysis of heroin and its adulterants in forensic settings.

-

The pharmacology of opioids and the mechanisms of addiction.

-

Medical countermeasures and treatments for opioid overdose and addiction.

The Intricate Dance: Heroin's Mechanism of Action at Mu-Opioid Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Heroin, or diacetylmorphine, a potent semi-synthetic opioid, exerts its profound pharmacological effects primarily through its interaction with the mu-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning heroin's action at the MOR, from initial binding to the subsequent intracellular signaling cascades. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.

From Prodrug to Active Metabolites: The Initial Interaction

Heroin itself is a prodrug, exhibiting a relatively low affinity for the mu-opioid receptor. Its high lipid solubility, however, facilitates rapid penetration of the blood-brain barrier. Once in the central nervous system, heroin is rapidly metabolized by esterases into its active metabolites: 6-monoacetylmorphine (6-MAM) and subsequently, morphine. It is primarily these metabolites that are responsible for the potent opioid effects associated with heroin use.[1] 6-MAM, in particular, is a highly potent agonist at the mu-opioid receptor and is thought to contribute significantly to the rapid and intense euphoria reported by users.

Quantitative Analysis of Ligand-Receptor Interactions

The affinity and functional potency of heroin and its primary active metabolites at the mu-opioid receptor have been quantified through various in vitro assays. The following table summarizes key quantitative data, providing a comparative overview of their pharmacological profiles. It is important to note that absolute values can vary between studies due to differences in experimental conditions and assay systems.

| Ligand | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Potency (IC50, nM) | Assay Type |

| Heroin | Variable, generally lower than metabolites | ~100 - 500 | - | GTPγS Binding |

| 6-Monoacetylmorphine (6-MAM) | ~1 - 10 | ~10 - 50 | - | GTPγS Binding |

| Morphine | ~1 - 5[2] | ~50 - 200 | ~20 - 100 | GTPγS Binding, cAMP Inhibition |

Note: Ki (inhibitory constant) is a measure of binding affinity, where a lower value indicates higher affinity. EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) are measures of functional potency, with lower values indicating greater potency.

The Canonical G-Protein Signaling Cascade

Activation of the mu-opioid receptor by its agonists, such as 6-MAM and morphine, initiates a cascade of intracellular signaling events primarily mediated by the heterotrimeric G-protein of the Gi/o family. This canonical pathway leads to the overall effect of neuronal inhibition.

Caption: G-Protein signaling cascade initiated by heroin/metabolites at the mu-opioid receptor.

Upon agonist binding, the MOR undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This activation leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of numerous cellular proteins.

-

Modulation of Ion Channels: The Gβγ subunit plays a crucial role in modulating ion channel activity. It directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential. Additionally, the Gβγ subunit inhibits N-type voltage-gated calcium channels, reducing calcium influx and thereby decreasing the release of neurotransmitters such as glutamate (B1630785) and substance P from presynaptic terminals.

The β-Arrestin Pathway: Desensitization and Alternative Signaling

In addition to G-protein signaling, agonist-bound mu-opioid receptors can also engage the β-arrestin pathway. This pathway is critically involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades.

References

A Comparative Analysis of the Pharmacokinetics of Intravenous and Inhaled Heroin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profiles of heroin when administered via intravenous (IV) and inhaled routes. Heroin (diacetylmorphine), a potent opioid, undergoes rapid metabolic transformation in the body, and its route of administration significantly influences the rate of absorption, distribution, and subsequent physiological and psychological effects. Understanding these differences is paramount for research into opioid addiction, the development of novel therapeutic interventions, and the management of opioid overdose.

Introduction

Heroin is a prodrug, meaning its pharmacological effects are primarily mediated by its active metabolites.[1] Upon entering the bloodstream, it is rapidly deacetylated to 6-monoacetylmorphine (6-AM) and then to morphine.[2][3] Both 6-AM and morphine are potent agonists at the µ-opioid receptor, responsible for the analgesic, euphoric, and respiratory depressant effects of the drug.[4][5] The route of administration—intravenous injection versus inhalation (commonly known as "chasing the dragon")—dramatically alters the speed and efficiency with which heroin and its metabolites reach the central nervous system, thereby influencing the onset, intensity, and duration of their effects.[6][7]

Pharmacokinetic Parameters: Intravenous vs. Inhaled Heroin

The pharmacokinetic profiles of intravenous and inhaled heroin, along with their primary metabolites, are summarized below. Intravenous administration leads to immediate and complete bioavailability, serving as the benchmark for comparison. Inhaled heroin, while also rapid in onset, exhibits lower and more variable bioavailability.[5][8][9]

Table 1: Pharmacokinetics of Heroin

| Parameter | Intravenous Administration | Inhaled Administration |

| Bioavailability (F) | 100% | 52% (95% CI: 44-61%)[8][9], 53% (95% CI: 43.7-62.3%)[10][11][12] |

| Time to Peak Plasma Concentration (Tmax) | ~30 seconds (arterial), ~2 minutes (venous)[13][14][15] | 1-5 minutes[6][7][16] |

| Peak Plasma Concentration (Cmax) | Higher (2-6 times that of inhalation)[8][9][17] | Lower |

| Elimination Half-Life (t½) | 2-3 minutes[5], 3-4 minutes[13][14][15], 7.6 minutes[10][11] | 3.3 minutes[6][7][16] |

| Clearance (Cl/F) | 930 L/hr (95% CI: 799-1061 L/hr)[8][17] | 1939 L/hr (95% CI: 1661-2217 L/hr)[8][17] |

Table 2: Pharmacokinetics of 6-Monoacetylmorphine (6-AM)

| Parameter | Following Intravenous Heroin | Following Inhaled Heroin |

| Tmax | Peaks at approximately the same time as heroin[13] | 1-2 minutes[6][7][16] |

| Elimination Half-Life (t½) | 9.3 - 49 minutes[13] | 5.4 minutes[6][7][16], 21.8 minutes[10][11] |

Table 3: Pharmacokinetics of Morphine

| Parameter | Following Intravenous Heroin | Following Inhaled Heroin |

| Tmax | 2 - 7.8 minutes[13], 4 - 8 minutes[14][15] | Slower rise and decay compared to heroin and 6-AM[6][7][16] |

| Elimination Half-Life (t½) | 109 - 287 minutes[13], ~3-4 hours[14][15] | 18.8 minutes[6][7][16] |

| Clearance | 73.6 L/h (95% CI: 62.8-84.4 L/h)[10][11] | - |

Heroin Metabolism Signaling Pathway

Heroin's metabolic cascade is a rapid, multi-step process initiated by esterase enzymes. The initial conversion to 6-AM is crucial for the characteristic "rush" associated with heroin use, as 6-AM is more lipophilic than morphine and readily crosses the blood-brain barrier.[1]

Caption: Metabolic pathway of heroin to its active and inactive metabolites.

Experimental Protocols

The following section outlines a generalized experimental methodology for a clinical study comparing the pharmacokinetics of intravenous and inhaled heroin.

Study Population

-

Inclusion Criteria: Opioid-dependent individuals, typically those on stable heroin-assisted treatment.[8] Age, weight, and creatinine (B1669602) clearance are often recorded as covariates.[8][10]

-

Exclusion Criteria: Presence of other substances that may interfere with heroin metabolism, as determined by urinalysis.

-

Group Allocation: Participants are typically allocated to either an intravenous or inhalation group. For safety reasons, a cross-over design is often avoided.[8][9]

Drug Administration

-

Intravenous: A specified dose of pharmaceutically prepared heroin hydrochloride is administered as a bolus injection.[11]

-

Inhalation: Heroin base is heated on aluminum foil, and the vapor is inhaled (the "chasing the dragon" method).[8][10] The dose administered is recorded.

Sample Collection and Analysis

-

Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration.

-

Analytical Method: Plasma concentrations of heroin, 6-AM, morphine, morphine-3-glucuronide, and morphine-6-glucuronide are quantified using a validated method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][17]

Pharmacokinetic Analysis

-

Software: Non-linear mixed-effects modeling software is commonly used for data analysis.[10][11][12]

-

Parameters Calculated: Cmax, Tmax, AUC (Area Under the Curve), clearance (Cl), volume of distribution (Vd), and elimination half-life (t½) are determined for the parent drug and its metabolites.

References

- 1. OUH - Heroin: From Injection to Treatment [ous-research.no]

- 2. Metabolism of cocaine and heroin is catalyzed by the same human liver carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SMPDB [smpdb.ca]

- 5. Heroin - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetics and pharmacodynamics of smoked heroin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Pharmacokinetics and pharmacodynamics of high doses of pharmaceutically prepared heroin, by intravenous or by inhalation route in opioid-dependent patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics of high doses of pharmaceutically prepared heroin, by intravenous or by inhalation route in opioid-dependent patients. | Semantic Scholar [semanticscholar.org]

- 10. Population pharmacokinetics of heroin and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Heroin and its metabolites: relevance to heroin use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

Whitepaper: Long-Term Neurological Consequences of Chronic Heroin Use

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chronic heroin use precipitates profound and lasting changes to the physical structure and physiological function of the brain. These alterations underpin the complex and often debilitating neurological and cognitive consequences observed in individuals with heroin use disorder. This technical guide synthesizes current research on these long-term effects, focusing on structural and functional brain abnormalities, neurotransmitter system dysregulation, and the associated cognitive deficits. We present quantitative data from key studies, detail common experimental protocols used in this field of research, and provide visualizations of critical signaling pathways to offer a comprehensive overview for researchers and drug development professionals.

Introduction

Heroin (diacetylmorphine) is a potent opioid agonist that rapidly crosses the blood-brain barrier and is converted to morphine, primarily activating mu-opioid receptors (MORs).[1] This interaction triggers a powerful surge in dopamine (B1211576) release within the brain's reward circuitry, leading to the intense euphoria associated with its use.[2][3][4] However, chronic stimulation of this system leads to significant neuroadaptations, creating long-term imbalances in neuronal and hormonal systems that are not easily reversed.[5][6] This document details the downstream neurological consequences of these adaptations, which manifest as structural brain changes, persistent dysregulation of key neurotransmitter systems, and significant cognitive impairment.

Structural and Functional Brain Abnormalities

Neuroimaging studies have been instrumental in identifying the gross structural and functional changes in the brains of chronic heroin users. Magnetic Resonance Imaging (MRI) and functional MRI (fMRI) have revealed significant alterations in both white and gray matter.

2.1. White Matter Deterioration

Chronic heroin use is consistently associated with the deterioration of the brain's white matter.[5][6] This can manifest as vascular leukoencephalopathy, characterized by diffuse, symmetric T2 hyperintensities in subcortical or periventricular white matter.[7] These changes are significant as they can impact decision-making abilities, behavior regulation, and responses to stressful situations.[5][6] In severe cases, a specific neurological disorder known as toxic leukoencephalopathy can occur.[8][9]

2.2. Gray Matter Volume and Density Reductions

Numerous studies have documented reductions in gray matter volume (GMV) and density in individuals with chronic heroin use. These changes are not uniform and tend to affect specific brain regions critical for executive function, reward processing, and self-control.

| Brain Region | Observed Change | Method of Measurement | Reference Study |

| Prefrontal Cortex (PFC) | Decreased gray matter density and volume.[10][11] | Voxel-Based Morphometry (VBM) on MRI scans | Yuan et al. (2009)[10][11], Qiu et al. (2013)[10][11] |

| Anterior Cingulate Cortex (ACC) | Decreased gray matter density.[10][11] | VBM on MRI scans | Yuan et al. (2009)[10][11] |

| Temporal Regions | Decreased gray matter density.[10][11] | VBM on MRI scans | Yuan et al. (2009)[10][11] |

| Insular Cortex | Decreased gray matter density.[10] | VBM on MRI scans | Yuan et al. (2009)[10] |

| Nucleus Accumbens (NAc) | Decreased volume.[10][11] | Automated segmentation (FSL-FIRST) on MRI scans | Seifert et al. (2015)[10] |

| Fusiform Cortex | Decreased gray matter volume.[10][11] | VBM on MRI scans | Qiu et al. (2013)[10][11] |

Neurotransmitter System Dysregulation

Chronic heroin exposure leads to profound and lasting dysregulation of several key neurotransmitter systems, most notably the dopamine and glutamate (B1630785) systems. These changes are central to the development of tolerance, dependence, and the compulsive drug-seeking behavior that characterizes addiction.

3.1. Dopamine System

Heroin's primary reinforcing effects are mediated by its ability to cause a massive, unnatural surge in dopamine in the brain's reward pathway.[1][3] Chronic overstimulation leads to a depletion of the brain's natural dopamine levels.[2] This neuroadaptation results in anhedonia (the inability to feel pleasure from natural rewards) and a state where the individual requires the drug simply to feel normal.[2][3] This dopamine deficit is a key driver of compulsive drug use.

3.2. Glutamate System

The glutamate system, the primary excitatory neurotransmitter system in the brain, is also significantly impacted.[12][13] Chronic heroin use disrupts glutamate homeostasis, particularly in the nucleus accumbens.[12][13] This disruption is characterized by a downregulation of glutamate transporters like GLT-1, leading to an excess of glutamate in the synapse.[12][13] This glutamatergic dysregulation is critically involved in the craving and relapse cycle.[14]

3.3. Signaling Pathways

The interaction of heroin with mu-opioid receptors initiates a cascade of intracellular signaling events. Chronic exposure alters these pathways, contributing to tolerance and dependence. A key pathway involves the G-protein-coupled receptor system and its effect on adenylyl cyclase and cyclic AMP (cAMP) production.

Caption: Mu-Opioid Receptor signaling pathway under acute and chronic heroin exposure.

Neuroinflammation

A growing body of evidence suggests that neuroinflammation plays a significant role in the pathophysiology of heroin addiction.[15][16] Chronic opioid exposure is associated with the activation of glial cells (microglia and astrocytes) and the release of pro-inflammatory cytokines.[15][16][17] This neuroinflammatory response can contribute to neuronal damage, disrupt the mesocorticolimbic dopamine circuitry, and exacerbate negative affective states like depression and anxiety, which can in turn increase the risk of relapse.[15]

Cognitive and Neurological Consequences

The structural and neurochemical changes induced by chronic heroin use lead to a range of cognitive deficits and neurological complications.

5.1. Cognitive Impairments

Individuals with long-term heroin use often exhibit impairments in several cognitive domains:

-

Executive Functions: Deficits in decision-making, behavioral regulation, and impulse control are common, likely linked to the deterioration of the prefrontal cortex.[5][9]

-

Memory: Both verbal and spatial working memory can be impaired.[8][9][18]

-

Attention: Difficulties with sustained attention and concentration are frequently reported.[2]

5.2. Neurological Disorders

Beyond cognitive deficits, chronic heroin use is a risk factor for several neurological disorders:

-

Toxic Leukoencephalopathy: A serious condition involving the degeneration of the brain's white matter.[8][9]

-

Neurodegeneration: There is some evidence suggesting an increased risk of neurodegenerative processes.[8][9]

-

Hypoxic Brain Injury: Heroin-induced respiratory depression can lead to hypoxia (a lack of oxygen to the brain), which can cause permanent neurological damage, coma, or death.[4][6]

Key Experimental Protocols

Understanding the neurological consequences of heroin use relies on a variety of experimental models and techniques.

6.1. Animal Models of Addiction

-

Self-Administration: This is a widely used model where an animal, typically a rat or mouse, is trained to perform an action (e.g., press a lever) to receive a dose of heroin.[19] This model is valuable for studying the reinforcing properties of the drug and for screening potential addiction treatments.[19]

-

Conditioned Place Preference (CPP): In this paradigm, an animal is repeatedly administered a drug in a specific environment. The strength of the drug's rewarding effect is measured by the amount of time the animal subsequently spends in the drug-paired environment compared to a neutral environment.[19][20]

-

Reinstatement Model: This model is used to study relapse. An animal is first trained to self-administer heroin, then the behavior is extinguished (the lever press no longer delivers the drug). Reinstatement of drug-seeking behavior is then triggered by a drug-associated cue, a stressor, or a small "priming" dose of the drug.[20][21]

Caption: Workflow for the reinstatement model of heroin relapse in animals.

6.2. Neuroimaging Techniques

-

Magnetic Resonance Imaging (MRI): Provides high-resolution images of brain structure, allowing for the quantification of gray and white matter volume and integrity.[22][23]

-

Functional MRI (fMRI): Measures brain activity by detecting changes in blood flow.[23][24] It is often used to study brain responses to drug cues in individuals with heroin addiction.[24]

-

Positron Emission Tomography (PET): Can be used to measure the density of specific receptors (e.g., dopamine D2 receptors) or the levels of neurotransmitters in the living brain.[25][26]

Conclusion and Future Directions

Chronic heroin use induces a cascade of detrimental neurological changes, from macroscopic structural damage to the dysregulation of critical neurotransmitter signaling pathways. These alterations manifest as significant cognitive impairments and an increased risk for severe neurological disorders. While current research has elucidated many of the key mechanisms, further longitudinal studies are necessary to fully understand the potential for recovery of function with prolonged abstinence and to develop novel therapeutic interventions.[8] The continued refinement of neuroimaging techniques and animal models will be crucial in identifying biomarkers for addiction vulnerability and in testing the efficacy of new treatments aimed at reversing or mitigating the long-term neurological consequences of heroin use.

References

- 1. The science behind heroin: How it hijacks the brain | Blog [recoverylighthouse.com]

- 2. How Does Heroin Affect the Brain: Cognitive Function and Memory | Addiction Rehab Toronto [addictionrehabtoronto.ca]

- 3. alinalodge.org [alinalodge.org]

- 4. grandfallsrecovery.com [grandfallsrecovery.com]

- 5. nida.nih.gov [nida.nih.gov]

- 6. americanaddictioncenters.org [americanaddictioncenters.org]

- 7. ajnr.org [ajnr.org]

- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Structural brain changes in heroin users: a literature review [termedia.pl]

- 11. termedia.pl [termedia.pl]

- 12. Glutamate homeostasis and dopamine signaling: implications for psychostimulant addiction behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glutamatergic Systems and Memory Mechanisms Underlying Opioid Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glutamate Transmission in Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroinflammation—a co-occurring phenomenon linking chronic pain and opioid dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JCI - Imaging neuroinflammation in individuals with substance use disorders [jci.org]

- 17. Neuroinflammation in addiction: A review of neuroimaging studies and potential immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cognitive Impairment Among People Who Use Heroin and Fentanyl: Findings from the Miami Adult Studies on HIV (MASH) Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Animal Models of Addiction and the Opioid Crisis | Taconic Biosciences [taconic.com]

- 20. Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Understanding Addiction Using Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Imaging the Addicted Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dovepress.com [dovepress.com]

- 24. Can neuroimaging help combat the opioid epidemic? A systematic review of clinical and pharmacological challenge fMRI studies with recommendations for future research - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Neuroimaging for drug addiction and related behaviors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Potency Differential: A Technical Guide to Heroin and Morphine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences in potency between heroin (diacetylmorphine) and morphine. By examining their pharmacokinetic and pharmacodynamic properties, this document provides a comprehensive overview for professionals in drug development and research. The following sections detail the metabolic pathways, receptor interactions, and experimental methodologies used to quantify the distinct pharmacological profiles of these two opioids.

Quantitative Analysis of Potency and Pharmacokinetics

The enhanced potency of heroin over morphine is a multifactorial phenomenon rooted in its chemical structure, which facilitates more rapid and efficient delivery of its active metabolites to the central nervous system. The data presented below summarizes the key quantitative differences that underpin this disparity.

Table 1: Relative Analgesic Potency

| Compound | Relative Potency to Morphine (Intravenous/Intramuscular) | Route of Administration | Reference |

| Heroin (Diacetylmorphine) | 2-4x | Intravenous, Intramuscular | [1] |

| 6-Monoacetylmorphine (6-MAM) | Equipotent to Heroin | Intravenous | [1] |

| Morphine | 1 | Intravenous, Intramuscular | [2] |

When administered intravenously or intramuscularly, heroin is approximately two to three times more potent than a similar dose of morphine[3][4]. Some studies suggest this potency ratio can be as high as 4:1[1].

Table 2: Pharmacokinetic Properties

| Parameter | Heroin (Diacetylmorphine) | Morphine | Reference |

| Bioavailability | |||

| Oral | <35% (dose-dependent, up to 64.2% for high doses) | ~30% | [3] |

| Inhalation | 44-61% | N/A | [3][5] |

| Intravenous | 100% | 100% | N/A |

| Half-life (t½) | ~3 minutes | 2-3 hours | [6][7] |

| Metabolites | 6-Monoacetylmorphine (6-MAM), Morphine, Morphine-3-glucuronide, Morphine-6-glucuronide | Normorphine, Morphine-3-glucuronide, Morphine-6-glucuronide | [3][8] |

| Blood-Brain Barrier (BBB) Penetration | High (68% uptake after carotid injection) | Low (<2.6% uptake after carotid injection) | [9][10] |

Heroin's lipophilicity, a result of its two acetyl groups, allows it to cross the blood-brain barrier much more rapidly and extensively than morphine[11][12]. Once in the brain, heroin is rapidly deacetylated to 6-monoacetylmorphine (6-MAM) and then more slowly to morphine[3][8][13]. Both 6-MAM and morphine are active at the µ-opioid receptor[3]. This rapid central nervous system penetration and conversion to potent metabolites is a primary reason for heroin's intense and fast-acting euphoric effects[3].

Table 3: Mu-Opioid Receptor Binding Affinities

| Compound | Binding Affinity (Ki) in nM | Reference |

| Heroin (Diacetylmorphine) | Relatively low affinity | [3] |

| 6-Monoacetylmorphine (6-MAM) | Higher affinity than morphine | [12] |

| Morphine | 1.168 - 1.2 | [14][15] |

| Morphine-6-glucuronide | 0.6 | [14] |

Interestingly, heroin itself has a relatively low affinity for the µ-opioid receptor[3]. Its pharmacological effects are primarily mediated by its metabolites, 6-MAM and morphine[13]. 6-MAM, in particular, has a high affinity for the µ-opioid receptor and is considered a key contributor to the rapid onset of heroin's effects[8][12].

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize and compare the potency of opioids like heroin and morphine.

Competitive Radioligand Binding Assay for µ-Opioid Receptor

This protocol outlines the procedure for determining the binding affinity (Ki) of a test compound for the µ-opioid receptor using a competitive radioligand binding assay.

Objective: To quantify the affinity of an unlabeled test compound (e.g., morphine, 6-MAM) for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells)[16].

-

Radioligand: [³H]DAMGO (a high-affinity, selective µ-opioid receptor agonist)[16].

-

Unlabeled Competitor: The test compound (e.g., morphine, heroin metabolite).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled µ-opioid receptor ligand (e.g., Naloxone)[17].

-

Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4[17].

-

Filtration Apparatus: A 96-well cell harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the µ-opioid receptor in ice-cold binding buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris[17].

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add the membrane preparation, [³H]DAMGO (at a concentration near its Kd), and binding buffer[17].

-

Non-specific Binding: Add the membrane preparation, [³H]DAMGO, and a high concentration of unlabeled naloxone[17].

-

Competitive Binding: Add the membrane preparation, [³H]DAMGO, and varying concentrations of the test compound[17].

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes)[17].

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand[18]. Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter[16].

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant[16].

-

In Vivo Assessment of Antinociceptive Effects

Standard animal models are used to assess the analgesic properties of opioids. The tail-flick and hot-plate tests are common methods for measuring spinal and supraspinal antinociception, respectively[19].

Objective: To determine the antinociceptive efficacy and potency of a test compound in a rodent model.

Materials:

-

Animals: Typically mice or rats.

-

Test Compound: Heroin, morphine, or other opioids dissolved in a suitable vehicle (e.g., saline).

-

Apparatus:

-

Tail-flick test: A device that applies a focused beam of radiant heat to the animal's tail.

-

Hot-plate test: A temperature-controlled surface.

-

-

Timing Device: To measure reaction latency.

Procedure (Tail-Flick Test Example):

-

Acclimation: Acclimate the animals to the testing environment and apparatus to minimize stress-induced responses.

-

Baseline Measurement: Determine the baseline tail-flick latency for each animal by measuring the time it takes for the animal to withdraw its tail from the heat source. A cut-off time is established to prevent tissue damage.

-

Drug Administration: Administer the test compound or vehicle control via a specific route (e.g., subcutaneous, intraperitoneal, or intravenous injection).

-

Post-treatment Measurements: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), re-measure the tail-flick latency.

-

Data Analysis:

-

Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .

-

Construct a dose-response curve by plotting the peak %MPE against the logarithm of the drug dose.

-

Determine the ED50 value (the dose of the drug that produces 50% of the maximum possible effect) from the dose-response curve.

-

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the metabolic fate of heroin, the intracellular signaling cascade of the µ-opioid receptor, and the workflow of a competitive radioligand binding assay.

Caption: Metabolic pathway of heroin to its active and inactive metabolites.

Caption: Simplified signaling pathway of the µ-opioid receptor.

Caption: Experimental workflow for a competitive radioligand binding assay.

References

- 1. Heroin and its metabolites: relevance to heroin use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Table A6.2, Approximate potency of opioids relative to morphine; PO and immediate-release formulations unless stated otherwisea - WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Heroin - Wikipedia [en.wikipedia.org]

- 4. Heroin drug profile | www.euda.europa.eu [euda.europa.eu]

- 5. Population pharmacokinetics of heroin and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Portal [scholarship.miami.edu]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. OUH - Heroin: From Injection to Treatment [ous-research.no]

- 9. Blood-brain barrier: penetration of morphine, codeine, heroin, and methadone after carotid injection. (1972) | William H. Oldendorf | 366 Citations [scispace.com]

- 10. rapm.bmj.com [rapm.bmj.com]

- 11. quora.com [quora.com]

- 12. Frontiers | Effects of Drugs of Abuse on the Blood-Brain Barrier: A Brief Overview [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Analytical Methods for the Detection of Heroin and its Metabolites in Blood

Audience: Researchers, scientists, and drug development professionals.

Introduction Heroin (diacetylmorphine) is a potent semi-synthetic opioid that is rapidly metabolized in the body, making its direct detection challenging. Upon administration, it is quickly hydrolyzed to 6-acetylmorphine (B159328) (6-AM), a unique metabolite indicative of heroin use, and then further to morphine.[1][2] Morphine is subsequently conjugated to form morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G).[1][3] Due to the extremely short half-life of heroin in blood (approximately 2-5 minutes), toxicological analysis focuses on the detection of its primary metabolites, 6-AM and morphine, to confirm use.[3][4] This document outlines detailed protocols for the sensitive and specific detection of heroin and its metabolites in blood using modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Heroin Metabolic Pathway in Blood

Heroin acts as a prodrug, with its pharmacological effects primarily mediated by its metabolites.[1] The metabolic cascade begins immediately upon entry into the bloodstream, where esterase enzymes rapidly convert heroin to 6-AM.[5] This is followed by a slower hydrolysis to morphine, which is then metabolized, mainly in the liver, into more water-soluble glucuronide conjugates for excretion.[3][6]

Caption: Metabolic pathway of heroin in the human body.

Quantitative Data Summary

The choice of analytical method depends on the required sensitivity, specificity, and throughput. The following table summarizes quantitative performance data from validated methods for detecting heroin and its metabolites in blood.

| Analyte | Method | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |

| Heroin | LC-MS/MS | Whole Blood | 0.0007 - 0.02 mg/L | 80 - 111% | 2.1 - 14.5% | [3][7][8] |

| 6-Acetylmorphine | LC-MS/MS | Whole Blood | 0.0007 - 0.02 mg/L | 80 - 111% | 2.1 - 14.5% | [3][7][8] |

| Morphine | LC-MS/MS | Whole Blood | 0.0007 - 0.02 mg/L | 80 - 111% | 2.1 - 14.5% | [3][7][8] |

| M3G & M6G | LC-MS/MS | Whole Blood | 0.0007 - 0.02 mg/L | 80 - 111% | 2.1 - 14.5% | [3][7][8] |

| Heroin & Metabolites | LC-MS/MS | Plasma | 5 ng/mL | 76 - 101% | < 15% | [9] |

| Heroin & Metabolites | ELISA (Chemiluminescence) | N/A | IC50: 0.08 - 0.095 ng/mL | N/A | N/A | [10] |

| Opiates | ELISA | Whole Blood | Cutoff-based | N/A | N/A | [11][12] |

Experimental Protocols

Overall Experimental Workflow

The analysis of heroin and its metabolites in blood follows a structured workflow, beginning with careful sample collection and proceeding through extraction, instrumental analysis, and data interpretation.

References

- 1. OUH - Heroin: From Injection to Treatment [ous-research.no]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Heroin metabolism in human blood - Senter for rus- og avhengighetsforskning [med.uio.no]

- 6. Heroin-Related Compounds and Metabolic Ratios in Postmortem Samples Using LC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of heroin and its main metabolites in small sample volumes of whole blood and brain tissue by reversed-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The quantitative analysis of heroin, methadone and their metabolites and the simultaneous detection of cocaine, acetylcodeine and their metabolites in human plasma by high-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemiluminescence based immunoassay for the detection of heroin and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. nyc.gov [nyc.gov]

Application Note: Quantification of Heroin by Gas Chromatography-Mass Spectrometry

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of heroin in biological matrices using gas chromatography-mass spectrometry (GC-MS). The method is suitable for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for heroin analysis. The protocol covers sample preparation using liquid-liquid extraction (LLE) and solid-phase extraction (SPE), derivatization, and GC-MS analysis. Performance characteristics, including linearity, limit of detection (LOD), and limit of quantification (LOQ), are presented in tabular format for easy reference.

Introduction

Heroin (diacetylmorphine) is a rapidly metabolized opioid. Accurate quantification in biological samples is crucial for forensic toxicology, clinical research, and drug metabolism studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a gold-standard technique for the definitive identification and quantification of heroin and its metabolites due to its high sensitivity and specificity.[1][2] This protocol outlines a validated GC-MS method for the determination of heroin in matrices such as blood and urine.

Experimental Protocol

Sample Preparation

Either liquid-liquid extraction or solid-phase extraction can be employed for sample cleanup and concentration.

1.1. Liquid-Liquid Extraction (LLE) for Blood Samples [3][4]

-

To 1 mL of whole blood, add an appropriate amount of an internal standard (e.g., heroin-d9 or nalorphine).

-

Add 1 mL of a suitable buffer (e.g., pH 9.5 buffer) to adjust the sample pH.

-

Add 5 mL of an organic extraction solvent (e.g., a mixture of chloroform (B151607) and isopropanol).

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

The dried extract is now ready for derivatization.

1.2. Solid-Phase Extraction (SPE) for Urine Samples [5][6]

-

To 5 mL of urine, add an appropriate amount of an internal standard.

-

If required, perform enzymatic hydrolysis to release conjugated metabolites.

-

Condition a mixed-mode SPE cartridge by washing with methanol (B129727) followed by a conditioning buffer.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with deionized water and then an appropriate organic solvent (e.g., hexane) to remove interferences.

-

Elute the analytes with a suitable elution solvent (e.g., a mixture of methylene (B1212753) chloride, isopropanol, and ammonium (B1175870) hydroxide).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

The dried extract is now ready for derivatization.

Derivatization

To improve the chromatographic properties of heroin and its metabolites, a derivatization step is often necessary. Silylation is a common derivatization technique.[5][7]

-

Reconstitute the dried extract from the sample preparation step in 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][7]

-

Vortex the mixture and heat at 70-80°C for 20-30 minutes.

-

Cool the sample to room temperature before GC-MS analysis.

An alternative is propionylation, which can be performed at room temperature using propionic anhydride (B1165640) and a catalyst like 4-dimethylaminopyridine.[3]

GC-MS Parameters

The following are typical GC-MS parameters for heroin analysis. These may need to be optimized for your specific instrumentation.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |

| Inlet Temperature | 250 - 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1-2 µL |

| Oven Program | Initial temperature 100-180°C, hold for 1-2 min, ramp at 10-25°C/min to 280-300°C, hold for 2-5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 1: GC-MS Parameters

Selected Ion Monitoring (SIM)

For quantitative analysis, operating the mass spectrometer in SIM mode enhances sensitivity and selectivity. The following ions are typically monitored:

| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Heroin | 327 | 369, 268 |

| 6-Monoacetylmorphine (6-AM) | 327 | 268, 385 |

| Morphine (as TMS derivative) | 429 | 287, 414 |

| Heroin-d9 (Internal Standard) | 336 | 378, 277 |

Table 2: Selected Ions for SIM Analysis

Calibration and Quantification

Prepare a series of calibration standards by spiking blank matrix with known concentrations of heroin and the internal standard.[8][9] Process these standards alongside the unknown samples. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of heroin in the unknown samples can then be determined from this curve.

Quantitative Data Summary

The following table summarizes typical performance data for the GC-MS quantification of heroin.

| Parameter | Value | Reference |

| Linearity Range | 5 - 1000 ng/mL | [8] |

| Correlation Coefficient (r²) | > 0.99 | |

| Limit of Detection (LOD) | 0.5 - 2.5 ng/mL | |

| Limit of Quantification (LOQ) | 1.5 - 5.0 ng/mL | |

| Precision (%RSD) | < 15% | |

| Accuracy (% bias) | ± 15% |

Table 3: Method Performance Characteristics

Workflow Diagram

References

- 1. gcms.labrulez.com [gcms.labrulez.com]

- 2. unodc.org [unodc.org]

- 3. Determination of heroin, 6-acetylmorphine, and morphine in biological fluids using their propionyl derivatives with ion trap GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pjps.pk [pjps.pk]

- 5. researchgate.net [researchgate.net]

- 6. yjes.researchcommons.org [yjes.researchcommons.org]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of a solid-phase extraction gas chromatography–mass spectrometry method for the simultaneous quantification of methadone, heroin, cocaine and metabolites in sweat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Separation of Heroin from Cutting Agents using Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of heroin from common cutting agents using various liquid chromatography (LC) techniques. The information is intended to guide researchers in developing and implementing robust analytical methods for forensic analysis, drug purity assessment, and related research applications.

Application Notes

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful and widely used techniques for the analysis of illicit drug samples. These methods offer high resolution and sensitivity for the separation and quantification of heroin (diacetylmorphine) from a wide array of cutting agents (adulterants and diluents) that are often added to illicit preparations. The choice of the specific LC method and conditions depends on the complexity of the sample matrix and the analytical objectives.

Commonly encountered cutting agents in illicit heroin samples include, but are not limited to:

-

Adulterants (pharmacologically active): Caffeine (B1668208), Paracetamol (Acetaminophen), Phenobarbital, Benzocaine, Lidocaine, and Fentanyl analogs. These substances are often added to mimic or enhance the physiological effects of heroin.

-

Diluents (pharmacologically inactive): Sugars (lactose, mannitol, sucrose), starch, and other inert powders used to increase the bulk of the product.

Reversed-phase liquid chromatography (RPLC) is the most common separation mode employed for this application. C18 columns are widely used as the stationary phase due to their hydrophobicity, which allows for good retention and separation of heroin and many of its cutting agents. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to achieve optimal separation of complex mixtures with a wide range of polarities.

Detection is most commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which provides good sensitivity for the chromophoric analytes. For enhanced selectivity and sensitivity, especially for trace-level analysis and confirmation of identity, Mass Spectrometry (MS) is coupled with LC (LC-MS). This combination is particularly valuable for the identification of unknown impurities and potent adulterants like fentanyl and its analogs, which may be present at very low concentrations.

Quantitative Data Summary

The following tables summarize quantitative data from various liquid chromatography methods for the separation of heroin and common cutting agents.

Table 1: HPLC-UV Method for the Simultaneous Determination of Heroin and Common Adulterants

| Analyte | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |

| Paracetamol | 3.47 | 0.2 | 0.6 |

| Caffeine | 5.38 | 0.1 | 0.3 |

| Heroin | - | - | - |

| Benzocaine | - | - | - |

LOD: Limit of Detection, LOQ: Limit of Quantification. Data compiled from multiple sources.

Table 2: UHPLC-MS/MS Method for the Analysis of Heroin and Fentanyl Analogs

| Analyte | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) |

| Heroin | - | - | - |

| Fentanyl | - | 0.01 - 1 | 0.03 - 7 |

| Acetyl Fentanyl | - | - | - |

| Carfentanil | - | - | - |

LOD: Limit of Detection, LOQ: Limit of Quantification. Data represents a range from various studies.[1]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method for the Separation of Heroin, Caffeine, and Paracetamol

This protocol describes a robust and reliable RP-HPLC method for the simultaneous determination of heroin and two common cutting agents, caffeine and paracetamol.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Reference standards for heroin, caffeine, and paracetamol.

-

HPLC grade methanol, acetonitrile, and water.

-

Acetic acid.

2. Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Acetic Acid

-

Mobile Phase B: Methanol

-

Gradient Program:

-

0-5 min: 40% B

-

5-10 min: 40-80% B

-

10-12 min: 80% B

-

12-15 min: 80-40% B (return to initial conditions)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 270 nm

-

Injection Volume: 10 µL

3. Standard and Sample Preparation:

-

Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve the reference standards of heroin, caffeine, and paracetamol in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with the mobile phase (initial conditions) to cover the desired concentration range for calibration.

-

Sample Preparation: Accurately weigh a portion of the seized drug sample and dissolve it in a known volume of methanol. Sonicate for 10-15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

-

Identify the peaks of interest based on the retention times of the reference standards.

-

Construct calibration curves by plotting the peak area against the concentration of the working standard solutions.

-

Quantify the amount of heroin, caffeine, and paracetamol in the sample by interpolating their peak areas on the respective calibration curves.

Protocol 2: UHPLC-MS/MS Method for the Sensitive Detection of Heroin and Fentanyl Analogs

This protocol outlines a highly sensitive and selective UHPLC-MS/MS method for the trace-level detection and quantification of heroin and potent fentanyl-related adulterants.

1. Instrumentation and Materials:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

C18 UHPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

-

Reference standards for heroin and relevant fentanyl analogs.

-

LC-MS grade methanol, acetonitrile, and water.

-

Formic acid.

2. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Program: A steep gradient is typically used to ensure rapid analysis. An example gradient is:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95-5% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 1 µL

3. Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for heroin and each fentanyl analog must be determined and optimized.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

4. Standard and Sample Preparation:

-

Standard Stock Solutions (1 µg/mL): Prepare individual stock solutions of heroin and fentanyl analogs in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions in the initial mobile phase to create calibration standards, typically in the ng/mL range.

-

Sample Preparation: Due to the high sensitivity of the method, a simple "dilute-and-shoot" approach is often sufficient. Dissolve a small, accurately weighed amount of the sample in the initial mobile phase, vortex, and filter through a 0.22 µm syringe filter.

5. Data Analysis:

-

Identify and quantify the target analytes based on their specific retention times and MRM transitions.

-

Generate calibration curves and calculate the concentrations in the unknown samples.

Visualization of Experimental Workflows

References

In Vivo Models for Studying Heroin Addiction and Withdrawal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for established in vivo models used to study the multifaceted aspects of heroin addiction and withdrawal. These models are crucial for investigating the neurobiological underpinnings of opioid use disorder and for the preclinical assessment of potential therapeutic interventions.

I. Introduction to In Vivo Models of Heroin Addiction

Animal models are indispensable tools for dissecting the complex neurobiological and behavioral changes that characterize heroin addiction.[1] These models allow for the controlled investigation of drug-seeking behavior, the reinforcing properties of the drug, and the negative affective and somatic states associated with withdrawal.[1] The most widely used and validated models include self-administration, conditioned place preference (CPP), and precipitated withdrawal paradigms.

Ethical Considerations: All animal experiments must be conducted in accordance with the ethical guidelines and regulations set forth by the relevant institutional and national animal care and use committees. Minimizing animal suffering and distress is a primary ethical obligation.[2]

II. Heroin Self-Administration

The self-administration paradigm is considered the gold standard for modeling drug reinforcement and motivation in animals.[3] It allows researchers to study the voluntary intake of a drug and the behaviors associated with obtaining it.

A. Experimental Protocol: Intravenous Heroin Self-Administration in Rats

This protocol details the procedure for establishing and testing intravenous heroin self-administration in rats.

1. Surgical Implantation of Intravenous Catheter:

-

Anesthesia: Anesthetize the rat using isoflurane (B1672236) (2-3% in oxygen).[4]

-

Catheter Preparation: Prepare a custom-made catheter consisting of a length of Silastic tubing attached to a back-mounted port.

-

Incision and Tunneling: Make a small incision on the back of the rat and another over the jugular vein. Tunnel the catheter subcutaneously from the back incision to the neck incision.

-

Catheter Insertion: Carefully insert the tip of the catheter into the jugular vein and secure it with surgical sutures.[4]

-

Patency Maintenance: After surgery, flush the catheter daily with a sterile saline solution containing an anticoagulant (e.g., heparin) and an antibiotic to maintain patency and prevent infection.[4]

-

Recovery: Allow the animal to recover for at least 5-7 days before starting the self-administration training.

2. Self-Administration Training:

-

Apparatus: Place the rat in an operant conditioning chamber equipped with two levers (active and inactive) and a drug infusion pump connected to the rat's catheter.

-

Acquisition Phase (Fixed-Ratio Schedule):

-

Begin with a Fixed-Ratio 1 (FR1) schedule, where each press on the active lever results in a single intravenous infusion of heroin (e.g., 0.05 mg/kg/infusion).[5]

-

Presses on the inactive lever are recorded but have no programmed consequences.

-

Each infusion is followed by a timeout period (e.g., 20 seconds) during which lever presses are recorded but do not result in an infusion.[5]

-

Conduct daily sessions (e.g., 2-6 hours) for 10-14 days, or until a stable pattern of responding is established.[5]

-

-

Motivation Testing (Progressive-Ratio Schedule):

-

To assess the motivation to obtain the drug, switch to a Progressive-Ratio (PR) schedule.[6]

-

On a PR schedule, the number of lever presses required for each subsequent infusion increases progressively.[6]

-

The "breakpoint" is the highest number of lever presses the animal is willing to make to receive a single infusion and serves as a measure of the reinforcing efficacy of the drug.[6]

-

B. Data Presentation: Heroin Self-Administration

| Parameter | Species | Schedule | Heroin Dose (mg/kg/infusion) | Number of Infusions (Mean ± SEM) | Breakpoint (Mean ± SEM) | Reference |

| Acquisition | Rat | FR1 | 0.05 | 25 ± 3 | N/A | [5] |

| Acquisition | Rat | FR1 | 0.1 | 18 ± 2 | N/A | [5] |

| Motivation | Rat | PR | 0.05 | N/A | 120 ± 15 | [6] |

| Motivation | Rhesus Monkey | PR | 0.0016 - 0.1 | N/A | Dose-dependent increase | [7] |

III. Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding properties of a drug by measuring an animal's preference for an environment previously associated with drug administration.[8]

A. Experimental Protocol: Heroin Conditioned Place Preference in Rats

This protocol outlines the three-phase procedure for heroin CPP in rats.[9][10]

1. Pre-Conditioning Phase (Baseline Preference):

-

Apparatus: Use a three-chamber CPP apparatus with distinct visual and tactile cues in the two larger conditioning chambers, separated by a smaller neutral chamber.[9]

-

Habituation: On day 1, allow the rat to freely explore all three chambers for 15-20 minutes.

-

Baseline Measurement: On days 2 and 3, record the time spent in each of the two conditioning chambers for 15 minutes to determine any initial preference. The less-preferred chamber is typically paired with the drug.[9]

2. Conditioning Phase:

-

Drug Pairing: On conditioning days, administer heroin (e.g., 1-3 mg/kg, i.p.) and immediately confine the rat to the drug-paired chamber for 30-45 minutes.[9][10]

-

Saline Pairing: On alternate days (or in a separate session on the same day), administer a saline injection and confine the rat to the vehicle-paired chamber for the same duration.[9]

-

Duration: This phase typically lasts for 4-8 days, with alternating drug and saline pairings.[10]

3. Post-Conditioning Phase (Preference Test):

-

Test: On the test day, place the rat in the neutral chamber with free access to both conditioning chambers in a drug-free state.

-

Measurement: Record the time spent in each chamber for 15 minutes.[10]

-

CPP Score: The preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber. A positive score indicates a conditioned place preference.

B. Data Presentation: Heroin Conditioned Place Preference

| Species | Heroin Dose (mg/kg) | Conditioning Duration (days) | Preference Score (seconds, Mean ± SEM) | Reference |

| Rat | 1 | 4 | 150 ± 50 | [10] |

| Rat | 3 | 4 | 350 ± 60 | [10] |

IV. Naloxone-Precipitated Withdrawal

This model is used to induce and quantify the somatic (physical) signs of opioid withdrawal.[11] An opioid antagonist, such as naloxone (B1662785), is administered to dependent animals to rapidly precipitate withdrawal symptoms.[11]

A. Experimental Protocol: Naloxone-Precipitated Withdrawal in Mice

This protocol describes the induction and scoring of withdrawal signs in morphine-dependent mice, a model often used to study general opioid withdrawal principles applicable to heroin.

1. Induction of Dependence:

-

Administer escalating doses of morphine (e.g., starting at 10 mg/kg and increasing to 40 mg/kg) subcutaneously twice daily for 5-7 days.

2. Precipitation of Withdrawal:

-

On the test day, 2 hours after the final morphine injection, administer naloxone (1 mg/kg, s.c.) to precipitate withdrawal.[12]

3. Observation and Scoring:

-

Immediately after naloxone injection, place the mouse in a clear observation cylinder.

-

Observe and score the frequency or presence of various withdrawal signs for a period of 15-30 minutes.[13][14] A global withdrawal score can be calculated by summing the scores for each sign.

B. Data Presentation: Naloxone-Precipitated Withdrawal Signs

| Withdrawal Sign | Scoring Method |

| Checked Signs (Present/Absent) | |

| Ptosis (eyelid drooping) | 1 if present, 0 if absent |

| Diarrhea | 1 if present, 0 if absent |

| Piloerection (hair standing on end) | 1 if present, 0 if absent |

| Graded Signs (Frequency/Severity) | |

| Jumping | Count the number of jumps |

| Wet Dog Shakes | Count the number of shakes |

| Paw Tremors | Scored on a scale (e.g., 0-3) |

| Teeth Chattering | Scored on a scale (e.g., 0-3) |

| Abnormal Posturing | Scored on a scale (e.g., 0-3) |

| Escape Attempts | Count the number of attempts |

Table adapted from Gellert and Holtzman (1978) and other sources.[13]

| Species | Opioid Treatment | Naloxone Dose (mg/kg) | Primary Withdrawal Sign | Quantitative Measure (Mean ± SEM) | Reference |

| Mouse | Morphine (escalating doses) | 1 | Jumping | 35 ± 5 jumps/30 min | [14] |

| Mouse | Morphine (10 mg/kg) | 1 | Global Withdrawal Score | 8 ± 1 | [11] |

V. Neurobiological Mechanisms and Signaling Pathways

Heroin exerts its effects by hijacking the brain's endogenous opioid system and reward pathways.[15] Understanding these mechanisms is key to developing effective treatments.

A. Dopaminergic Reward Pathway in Heroin Addiction

Heroin indirectly increases dopamine (B1211576) levels in the nucleus accumbens (NAc), a key brain region in the reward circuit.[16] This surge in dopamine is associated with the euphoric and reinforcing effects of the drug.[17]

Caption: Heroin's effect on the dopaminergic reward pathway.

B. cAMP Signaling Pathway in Opioid Withdrawal

Chronic opioid use leads to an upregulation of the cyclic AMP (cAMP) signaling pathway as a compensatory mechanism.[18][19] During withdrawal, the sudden removal of opioid-induced inhibition leads to a dramatic overactivation of this pathway, contributing to the hyperexcitability and many of the aversive symptoms of withdrawal.[18][19]

Caption: The role of the cAMP pathway in heroin withdrawal.

C. Experimental Workflow for In Vivo Heroin Addiction and Withdrawal Studies

A typical experimental workflow integrates behavioral models with neurobiological analyses to provide a comprehensive understanding of heroin's effects.

Caption: A generalized experimental workflow for in vivo heroin studies.

References

- 1. researchgate.net [researchgate.net]

- 2. jneurosci.org [jneurosci.org]

- 3. emergencycarebc.ca [emergencycarebc.ca]

- 4. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Heroin self-administration in rats under a progressive ratio schedule of reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Self-administration of cocaine and heroin combinations by rhesus monkeys responding under a progressive-ratio schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. jove.com [jove.com]

- 10. A Conditioned Place Preference for Heroin Is Signaled by Increased Dopamine and Direct Pathway Activity and Decreased Indirect Pathway Activity in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 13. researchgate.net [researchgate.net]

- 14. Naloxone-precipitated morphine withdrawal behavior and brain IL-1β expression: comparison of different mouse strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. THE NEUROBIOLOGY OF SUBSTANCE USE, MISUSE, AND ADDICTION - Facing Addiction in America - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Up-Regulation of AGS3 during Morphine Withdrawal Promotes cAMP Superactivation via Adenylyl Cyclase 5 and 7 in Rat Nucleus Accumbens/Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cellular neuroadaptations to chronic opioids: tolerance, withdrawal and addiction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing and Measuring Heroin Self-Administration in Rodents

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to establish and utilize rodent models of heroin self-administration. This powerful preclinical tool is essential for investigating the neurobiological mechanisms of opioid addiction, assessing the abuse potential of novel compounds, and evaluating the efficacy of potential therapeutic interventions.

Surgical Protocol: Intravenous Catheter Implantation

Chronic intravenous catheterization is a critical prerequisite for intravenous self-administration (IVSA) studies. This procedure allows for the direct delivery of heroin into the bloodstream contingent on an operant response. The following protocol is a standard method for implanting a catheter into the jugular vein of a rat.

1.1 Materials

-

Anesthetic (e.g., Isoflurane, Ketamine/Xylazine cocktail)

-

Sterile surgical instruments

-

Intravenous catheter (e.g., polyurethane with a rounded tip)[3][4]

-

Vascular Access Button™ (VAB™) or a similar port system[3][4]

-

Suture material

-

Heparinized saline (e.g., 10-30 U/mL)

-

Catheter patency test solution (e.g., Methohexital (B102721) sodium)[2]

1.2 Pre-Operative Procedure

-

Administer pre-operative analgesic and antibiotic as per institutional guidelines.[1]

-

Anesthetize the rodent using an appropriate anesthetic agent. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

-

Shave the surgical areas: the ventral side of the neck over the jugular vein and the dorsal area between the scapulae.[1]

-

Secure the animal in a supine position on a sterile surgical field and sterilize the shaved areas with betadine and ethanol.

1.3 Surgical Procedure

-

Make a small incision on the ventral side of the neck to expose the right jugular vein.

-

Carefully dissect the vein from the surrounding connective tissue.

-

Place two sterile sutures under the isolated vein. Tightly tie the anterior suture to occlude blood flow.

-

Make a small incision in the vein between the two sutures.

-

Gently insert the catheter into the vein, advancing it until the tip is located just outside the right atrium of the heart.[3][4]

-

Secure the catheter in place with the posterior suture.

-

Create a subcutaneous tunnel from the ventral incision to an exit point on the animal's back.

-

Exteriorize the catheter through the dorsal incision and connect it to a port system (e.g., VAB™) which is then secured to the underlying muscle tissue.[3]

-

Close all incisions with sutures or surgical staples.

-

Flush the catheter with heparinized saline to ensure patency and prevent clotting.[5]

1.4 Post-Operative Care

-

Administer post-operative analgesics for a minimum of 48 hours.[1]

-

House animals individually to prevent damage to the catheter system. Group housing may be possible if protective caps (B75204) are used with a VAB™ system.[3]

-

Allow for a recovery period of at least 5-7 days before starting any behavioral experiments.

-

Flush the catheter daily with heparinized antibiotic saline to maintain patency.[2][5]

-

Periodically check catheter patency by administering a short-acting anesthetic like methohexital sodium; rapid onset of ataxia confirms patency.[2]

Experimental Protocols: Heroin Self-Administration

The following protocols describe standard procedures for training rodents to self-administer heroin and for measuring different aspects of addiction-like behavior.

2.1 Apparatus

-

Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and a tone generator.[6]

-

A syringe pump connected to the animal's catheter via a tether and swivel system, allowing for free movement.[4]

-

Control software to record lever presses and control infusions (e.g., Med Associates).[7]

2.2 Protocol 1: Acquisition of Heroin Self-Administration (Fixed-Ratio Schedule)

This protocol establishes heroin as a reinforcer.

-

Habituation: Place the animal in the operant chamber for one session (e.g., 2 hours) where lever presses have no consequence.

-

Acquisition Training (FR1):

-

Sessions are typically 2-6 hours long, conducted daily.[8]

-

A response on the active lever results in the delivery of a single intravenous infusion of heroin (e.g., 0.025 - 0.05 mg/kg/infusion).[6][8][9]

-

The infusion is paired with a compound stimulus (e.g., illumination of the stimulus light and activation of the tone) for a short duration (e.g., 5-20 seconds).

-

Following each infusion, a "time-out" period (e.g., 20 seconds) is initiated, during which active lever presses are recorded but do not result in an infusion.[10]

-

Responses on the inactive lever are recorded but have no programmed consequences.

-

Acquisition criteria are met when the animal shows stable responding, typically defined as a greater number of presses on the active versus the inactive lever and a consistent number of infusions per session over several days.

-

2.3 Protocol 2: Measuring Motivation (Progressive-Ratio Schedule)

This protocol assesses how much work an animal is willing to perform to receive a single infusion of heroin.

-

Procedure:

-

Following stable acquisition on an FR schedule, the response requirement is increased systematically within a single session.

-

The response ratio progression can be calculated using the formula: Response Ratio = (5 x e^(0.2 x infusion number)) - 5, rounded to the nearest integer.[6]

-

The session ends when the animal fails to earn an infusion within a set time limit (e.g., 60 minutes).[11][12]

-

-

Primary Measure: The "breakpoint," which is the final ratio completed before the session terminates. A higher breakpoint indicates a greater motivation to obtain the drug.[13]

2.4 Protocol 3: Modeling Relapse (Extinction and Reinstatement)

This multi-phase protocol models the cessation and relapse of drug-seeking behavior.[14]

-

Extinction Phase:

-

Following self-administration training, sessions are conducted where active lever presses no longer result in heroin infusion or the presentation of drug-associated cues.[15][16]

-

Extinction sessions continue daily until responding on the active lever decreases to a predetermined low level (e.g., <25% of the average of the last 3 self-administration sessions).

-

-

Reinstatement Test:

-

Once the extinction criterion is met, a reinstatement test is performed. Responding on the levers is recorded under extinction conditions (i.e., no drug is delivered).

-

Reinstatement of heroin-seeking (i.e., a significant increase in active lever pressing) can be triggered by:

-

Drug-Primed Reinstatement: A non-contingent injection of heroin (e.g., 0.25 mg/kg) administered by the experimenter before the session.[15][17]

-

Cue-Induced Reinstatement: Presentation of the drug-associated cues (light and tone) contingent on an active lever press.[18]

-

Stress-Induced Reinstatement: Exposure to a stressor, such as intermittent footshock, prior to the session.[14]

-

-

Data Presentation

Quantitative data from heroin self-administration studies are crucial for interpretation. The following tables summarize typical data seen in the literature for different experimental paradigms.

Table 1: Heroin Self-Administration on a Fixed-Ratio (FR) Schedule

| Parameter | Species | Heroin Dose (mg/kg/infusion) | Schedule | Session Length | Typical Infusions/Session | Reference |

|---|---|---|---|---|---|---|

| Acquisition | Rat | 0.05 | FR1 | 3 hours | 20 - 40 | [6] |

| Acquisition | Rat | 0.025 | FR1 | 3 hours | 15 - 30 | [6] |

| Maintenance | Rat | 0.025 or 0.1 | FR1 | 6 hours | 10 - 20 (low dose), 20-30 (high dose) | [8] |

| Maintenance | Mouse | 0.025 | FR1 | 2 hours | ~15-20 |[10] |

Table 2: Dose-Response Characteristics for Heroin Self-Administration

| Species | Heroin Doses Tested (µg/kg/infusion) | Relationship | Maximal Response Dose (µg/kg/infusion) | Reference |

|---|---|---|---|---|

| Rat | 25, 50, 100, 200 | Dose-related increase in responding | Not specified, but responding increased with dose | [15] |

| Rat | 18, 30, 60, 100 | Inverted U-shaped curve | ~60 | [19] |

| Rat | 12.5, 25, 50, 100 | Inverted U-shaped curve | 50 |[20] |

Table 3: Motivation and Relapse Measures for Heroin-Seeking Behavior

| Paradigm | Species | Inducing Stimulus | Typical Response | Reference |

|---|---|---|---|---|

| Progressive-Ratio | Rat | Heroin (0.05 mg/kg/inf) | Breakpoint of ~40-60 | [6] |